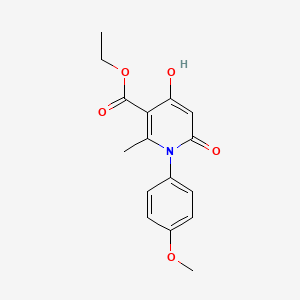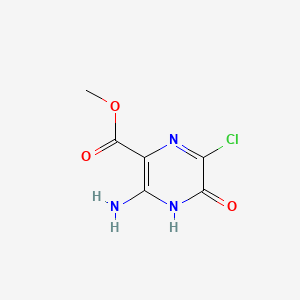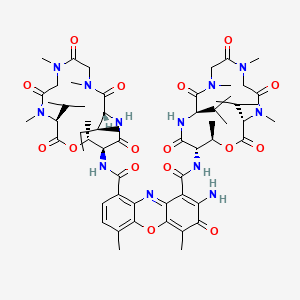
Actinomycin F1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Actinomycin F1 is a chromopeptide antineoplastic antibiotic isolated from the bacterium Streptomyces chrysomallus. Actinomycin F1 intercalates into the minor groove of DNA and binds to topoisomerase II, leading to the inhibition of DNA replication and RNA and protein synthesis. (NCI04)
科学的研究の応用
DNA Intercalation and Topoisomerase II Binding
Actinomycin F1, a chromopeptide antineoplastic antibiotic, functions by intercalating into the minor groove of DNA and binding to topoisomerase II. This interaction leads to the inhibition of DNA replication, RNA, and protein synthesis, making it an important agent in scientific research related to DNA dynamics and cancer therapy (2020).
Mechanisms in Cancer Cell Apoptosis
Research indicates that Actinomycin D, a well-known clinical antitumor drug closely related to Actinomycin F1, induces apoptosis in cancer cells through Fas- and mitochondria-mediated pathways. This finding is significant for understanding the mechanisms of Actinomycin F1 in cancer cell regulation and apoptosis (Chen et al., 2013).
Anticancer Drug Design
Modifications of Actinomycin D, such as the development of peptide analogs, are being studied to enhance anticancer activities and reduce cytotoxicity. These advancements are directly relevant to the application of Actinomycin F1 in scientific research and drug development (Yang et al., 2002).
Photodynamic Therapy Applications
Actinomycin D's interaction with DNA enhances DNA photosensitization, making it a candidate for photodynamic therapy applications. This could be a promising area for Actinomycin F1 research in therapeutic interventions involving controlled DNA damage and repair mechanisms (Pan et al., 2001).
G-Quadruplex Binding and Gene Expression
Actinomycin D has been shown to interact with oncogenic promoter G-quadruplex DNA, suggesting that Actinomycin F1 could play a role in gene expression regulation. This mechanism highlights a novel approach to cancer therapy by targeting specific DNA structures (Kang & Park, 2009).
Chiral Discrimination in Chemistry
Actinomycin D, closely related to Actinomycin F1, has been utilized as a chiral solvating agent for the enantiomeric determination of carboxylic acids, indicating potential applications in chiral chemistry and molecular recognition (Bai et al., 2019).
Structural Modifications for Anticancer Applications
Research on structural modifications of Actinomycin D provides insights into how changes in the chemical structure can affect biological activity. These findings are crucial for the development of Actinomycin F1 as an effective anticancer agent (Koba, 2005).
特性
CAS番号 |
1402-44-4 |
|---|---|
製品名 |
Actinomycin F1 |
分子式 |
C59H84N12O16 |
分子量 |
1217.389 |
IUPAC名 |
2-amino-9-N-[(3S,12R,15S,16R)-12-[(2S)-butan-2-yl]-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-4,6-dimethyl-3-oxo-1-N-[(3S,12R,15S,16R)-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C59H84N12O16/c1-19-29(8)42-57(82)69(16)23-36(73)67(14)25-38(75)70(17)47(27(4)5)58(83)85-32(11)43(55(80)63-42)64-52(77)34-21-20-30(9)50-45(34)61-46-39(40(60)49(76)31(10)51(46)87-50)53(78)65-44-33(12)86-59(84)48(28(6)7)71(18)37(74)24-66(13)35(72)22-68(15)56(81)41(26(2)3)62-54(44)79/h20-21,26-29,32-33,41-44,47-48H,19,22-25,60H2,1-18H3,(H,62,79)(H,63,80)(H,64,77)(H,65,78)/t29-,32+,33+,41+,42+,43-,44-,47-,48-/m0/s1 |
InChIキー |
CQWJGMPBDQNEKC-UKCZNJPKSA-N |
SMILES |
CCC(C)C1C(=O)N(CC(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)NC5C(OC(=O)C(N(C(=O)CN(C(=O)CN(C(=O)C(NC5=O)C(C)C)C)C)C)C(C)C)C)N)C)C)C(C)C)C)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)
![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)

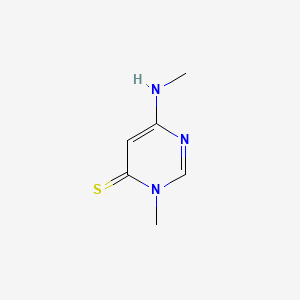
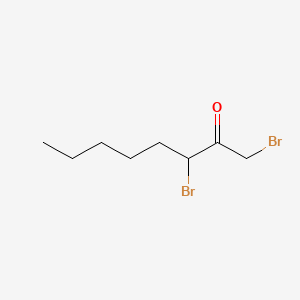
![N-Ethyl-2,3,6-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576312.png)
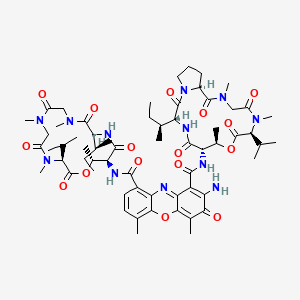
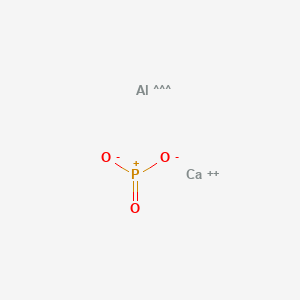
![6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one](/img/structure/B576316.png)
